N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine
CAS No.:
Cat. No.: VC17857651
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17N3O4S |
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Molecular Weight | 299.35 g/mol |
IUPAC Name | N-methyl-1-(2-nitrophenyl)sulfonylpiperidin-3-amine |
Standard InChI | InChI=1S/C12H17N3O4S/c1-13-10-5-4-8-14(9-10)20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Standard InChI Key | IBAWSZVLTBJPDN-UHFFFAOYSA-N |
Canonical SMILES | CNC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₂H₁₇N₃O₄S, with a molecular weight of 299.35 g/mol. Its IUPAC name derives from the piperidin-3-amine core, where the nitrogen at position 1 is bonded to a methyl group and a 2-nitrobenzenesulfonyl moiety. Key structural elements include:
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Piperidine ring: A six-membered saturated heterocycle providing conformational flexibility.
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2-Nitrobenzenesulfonyl group: An electron-withdrawing substituent that influences electronic distribution and reactivity .
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N-Methylamine: Enhances lipophilicity and modulates intermolecular interactions .
The nitro group at the ortho position of the benzene ring introduces steric hindrance, potentially affecting binding interactions in biological systems .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine typically involves sequential functionalization of the piperidine core:
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N-Methylation: Piperidin-3-amine undergoes methyl group introduction via reductive amination or alkylation with methyl iodide .
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Sulfonylation: The secondary amine reacts with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran.
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Temperature: 0–25°C to minimize side reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).
Key Reaction Pathways
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization.
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Sulfonamide Cleavage: Strong acids (e.g., HBr/acetic acid) or bases (e.g., NaOH/ethanol) can hydrolyze the sulfonamide bond, regenerating the parent amine.
Physicochemical Properties
Property | Value/Description |
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Solubility | Moderate in DMSO (~50 mg/mL); low in water (<1 mg/mL) |
LogP | ~2.1 (predicted) |
pKa | Amine: ~9.5; Sulfonamide: ~6.2 |
Thermal Stability | Decomposes above 200°C |
The electron-withdrawing nitro and sulfonyl groups reduce basicity compared to unmodified piperidin-3-amine (pKa ~10.5) .
Biological Activity and Research Applications
While direct pharmacological data for N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine are unavailable, structurally related sulfonamides exhibit:
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Enzyme Inhibition: Sulfonamide groups often target carbonic anhydrases or proteases.
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Antimicrobial Effects: Analogous compounds show activity against Gram-positive bacteria.
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CNS Modulation: Piperidine derivatives frequently cross the blood-brain barrier, suggesting neuropharmacological potential .
Table 2: Comparative Bioactivity of Analogous Compounds
Compound | IC₅₀ (Enzyme X) | Antibacterial MIC (μg/mL) |
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1-(4-Nitrobenzenesulfonyl)piperidine | 12 nM | 8 (S. aureus) |
N-Methylpiperidin-3-amine | N/A | >64 |
Industrial and Materials Science Applications
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Coordination Chemistry: The sulfonamide nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺).
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Polymer Modification: Incorporated into epoxy resins to enhance thermal stability.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the nitro position and sulfonamide linkage.
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Prodrug Development: Leveraging nitro-to-amine reduction for targeted drug delivery.
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Catalytic Applications: Exploring metal-organic frameworks incorporating this ligand.
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